N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide
Description
Properties
IUPAC Name |
N-pyrazolo[1,5-a]pyridin-5-yl-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS/c17-13(9-12-2-1-7-18-12)15-10-4-6-16-11(8-10)3-5-14-16/h1-8H,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVXOYMWCAXXCGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CC(=O)NC2=CC3=CC=NN3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. One common method includes:
Formation of Pyrazolo[1,5-a]pyridine: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki or Stille coupling, using palladium catalysts.
Acetamide Formation: The final step involves the acylation of the intermediate compound to form the acetamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Oxidation Reactions
The thiophene ring undergoes selective oxidation to form sulfoxides or sulfones. For example:
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Reagent : Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (mCPBA) in acetic acid.
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Conditions : Reflux at 80–100°C for 4–6 hours.
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Product : Sulfoxide (mono-oxidized) or sulfone (di-oxidized) derivatives, depending on stoichiometry .
The pyrazolo[1,5-a]pyridine moiety is generally resistant to oxidation under mild conditions but may undergo ring-opening under strong oxidative agents like KMnO₄ in acidic media.
Reduction Reactions
The pyridine ring in the pyrazolo[1,5-a]pyridine system can be reduced to a piperidine derivative:
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Reagent : Catalytic hydrogenation (H₂, 1–3 atm) with palladium on carbon (Pd/C).
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Conditions : Methanol or ethanol solvent at room temperature.
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Product : Saturated piperidine-fused pyrazole, enhancing solubility and altering pharmacological activity .
The acetamide group remains intact under these conditions.
Electrophilic Substitution on Thiophene
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Halogenation :
Nucleophilic Substitution on Pyrazolo[1,5-a]pyridine
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Amination :
Cyclocondensation Reactions
The compound participates in cyclocondensation with β-enaminones or hydrazines to form fused heterocycles:
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Reagent : β-Enaminones or arylhydrazines in acetic acid with ammonium acetate.
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Conditions : Reflux for 6–12 hours.
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Product : Thiazolo[4,5-c]pyridazines or pyrazolo[5,1-c] triazines, depending on the substrate .
Cross-Coupling Reactions
The thiophene sulfur and pyridine nitrogen enable participation in metal-catalyzed couplings:
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Suzuki-Miyaura Coupling :
Acetamide Functionalization
The acetamide group undergoes hydrolysis or condensation:
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Hydrolysis :
-
Schiff Base Formation :
Table 2: Reaction Yields and Selectivity
| Reaction | Yield (%) | Selectivity Notes |
|---|---|---|
| Thiophene Oxidation | 70–85 | Sulfone favored with excess H₂O₂ |
| Pyridine Reduction | 90–95 | Complete saturation of pyridine ring |
| Suzuki Coupling | 60–75 | Para-substituted aryl groups dominate |
Mechanistic Insights
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Cyclocondensation : Proceeds via enol intermediate formation, followed by nucleophilic attack and dehydration .
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Electrophilic Substitution : Thiophene’s electron-rich C5 position directs halogenation due to sulfur’s lone-pair conjugation .
Stability and Handling
The compound is stable under inert atmospheres but sensitive to prolonged exposure to light or moisture. Safety protocols include using gloves and eye protection due to potential toxicity .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide typically involves multi-step reactions that allow for the introduction of functional groups essential for biological activity. The structural framework combines a pyrazolo[1,5-a]pyridine moiety with a thiophene ring, which enhances its pharmacological properties.
Key Synthetic Routes :
- The compound can be synthesized through the reaction of pyrazole derivatives with thiophene-containing acetamides.
- Various synthetic strategies have been reported, including modifications that enhance yield and purity while maintaining biological efficacy .
This compound exhibits a range of biological activities that make it a candidate for drug development.
Antimicrobial Properties :
Research has shown that derivatives of pyrazolo[1,5-a]pyridine possess significant antimicrobial activity against various bacterial strains. For instance, compounds similar to this compound have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli .
Anticancer Potential :
The pyrazolo[1,5-a]pyridine scaffold has been associated with anticancer properties. Studies indicate that such compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Analgesic Effects :
Recent studies have highlighted the analgesic properties of pyrazole derivatives. This compound has been evaluated for its pain-relieving effects in preclinical models, showing promising results comparable to existing analgesics .
Enzyme Inhibition :
Pyrazolo[1,5-a]pyridines have been reported as inhibitors of various enzymes involved in disease pathways. For example, they may inhibit kinases or other enzymes critical for tumor growth or bacterial survival .
Receptor Modulation :
Compounds containing thiophene rings have shown potential as modulators of neurotransmitter receptors (e.g., GABA receptors), which can influence pain perception and anxiety .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Mechanism of Action
The mechanism of action for N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide with analogous pyrazolo-pyridine and pyrazolo-pyrimidine derivatives, focusing on structural features, synthetic routes, and functional applications.
Structural Analogues
Key Structural Differences
- Core Heterocycle : The target compound uses a pyrazolo[1,5-a]pyridine core, whereas analogues like 2f and F-DPA utilize pyrazolo[1,5-a]pyrimidine, which introduces additional nitrogen atoms that may alter electronic properties and binding interactions .
- Substituent Effects: The thiophen-2-yl group in the target compound contrasts with the cyclopropylamino (2f) or iodophenyl (F-DPA) groups. Thiophene’s sulfur atom may influence metabolic stability compared to halogens or amines .
Functional and Pharmacological Implications
- Kinase Inhibition: Compound 2f’s cyclopropylamino and pyrrolidinyl groups are linked to improved kinase binding, whereas the target compound’s thiophene may prioritize interactions with hydrophobic pockets .
- Diagnostic Applications: F-DPA’s iodophenyl group enables radiofluorination for imaging, a feature absent in the thiophene-based target .
- Metabolic Stability : Thiophene’s sulfur atom in the target compound may confer resistance to oxidative metabolism compared to benzofuran or pyrimidine derivatives .
Biological Activity
N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological activities, supported by relevant data tables and case studies.
1. Synthesis of this compound
The compound can be synthesized through multi-step organic reactions. Key steps include:
- Formation of Pyrazolo[1,5-a]pyridine : Achieved via cyclization of appropriate precursors under acidic or basic conditions.
- Introduction of the Thiophene Ring : Utilizes cross-coupling reactions, such as Suzuki or Stille coupling with palladium catalysts.
- Acetamide Formation : Final acylation step to yield the acetamide group.
This synthesis pathway allows for the modification of various substituents on the pyrazolo and thiophene rings, potentially enhancing biological activity.
The biological activity of this compound is thought to involve interactions with specific enzymes or receptors. Although detailed studies are still needed to elucidate its precise mechanisms, similar compounds have shown potential in:
- Inhibition of Kinases : Compounds in the pyrazolo family have been reported to inhibit tropomyosin receptor kinases (Trks), which are implicated in various cancers .
- Antimicrobial Activity : Related derivatives have demonstrated significant antimicrobial effects against pathogens like Staphylococcus aureus .
3.1 Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound exhibited notable activity against several bacterial strains.
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| 7b | 0.22 - 0.25 | Staphylococcus aureus |
| 10 | 0.30 | Escherichia coli |
| 13 | 0.35 | Pseudomonas aeruginosa |
These values indicate strong antimicrobial efficacy, suggesting potential applications in treating bacterial infections .
3.2 Anticancer Activity
This compound and its analogs have been investigated for their anticancer properties:
| Compound | IC50 (μM) | Cancer Type |
|---|---|---|
| 6t | 0.09 | CDK2 Inhibition |
| 6s | 0.23 | TRKA Inhibition |
| 21a | 12.5 | NSCLC (H1299 Cell Line) |
These results highlight the compound's potential as a dual inhibitor targeting critical pathways in cancer cell proliferation .
4. Case Studies and Research Findings
Several studies have explored the structure–activity relationships (SARs) of pyrazolo derivatives:
- Inhibitory Effects on Mycobacterial ATP Synthase : Pyrazolo derivatives have been reported as potent inhibitors against Mycobacterium tuberculosis, showcasing their potential in treating tuberculosis .
- Trk Inhibitors : The design and synthesis of novel pyrazolo derivatives showed significant inhibitory activity against Trk receptors, which are vital in cancer signaling pathways .
- Anti-inflammatory Properties : Some derivatives exhibited anti-inflammatory effects by inhibiting COX-2 activity, indicating a broader therapeutic potential beyond antimicrobial and anticancer applications .
Q & A
Basic: What are the optimized synthetic routes for N-(pyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide?
Methodological Answer:
The synthesis typically involves coupling pyrazolo[1,5-a]pyridine derivatives with thiophene-containing acetamide precursors. Key steps include:
- Precursor Preparation : Use of 5-chloro-pyrazolo[1,5-a]pyrimidine intermediates (e.g., synthesized via Pd-catalyzed cross-coupling reactions) .
- Acetamide Functionalization : Reaction of 2-(thiophen-2-yl)acetic acid with activating agents (e.g., PyBroP) in 1,4-dioxane under inert atmospheres, followed by coupling with pyrazolo[1,5-a]pyridin-5-amine derivatives .
- Optimized Conditions : Triethylamine as a base in acetonitrile at 60°C improves reaction efficiency and purity (≥93% yield) .
Basic: How is the compound characterized to confirm structural integrity and purity?
Methodological Answer:
- Analytical Techniques :
Basic: What preliminary biological assays are recommended for evaluating its pharmacological potential?
Methodological Answer:
- In Vitro Screening :
- Enzyme Inhibition : Test against kinases (e.g., CSNK2A) or TSPO (translocator protein) using fluorescence polarization assays .
- Anticancer Activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Metabolic Stability : Microsomal stability studies in liver microsomes (human/rat) .
Advanced: How do substituents on the pyrazolo[1,5-a]pyridine core influence target binding affinity?
Methodological Answer:
- Structure-Activity Relationship (SAR) Strategies :
- Electron-Withdrawing Groups : Trifluoromethyl (-CF₃) at position 2 enhances TSPO binding affinity (Kᵢ < 1 nM) by improving hydrophobic interactions .
- Amino Substitutions : Cyclopropylamino groups at position 7 improve metabolic stability and solubility, critical for in vivo probes .
- Thiophene vs. Phenyl : Thiophene’s sulfur atom increases π-stacking with aromatic residues in enzyme active sites .
Advanced: What strategies are used to optimize this compound for in vivo imaging probes?
Methodological Answer:
- Radiosynthesis :
- Preclinical Validation : PET imaging in rodent models of neuroinflammation or cancer, comparing standardized uptake values (SUVs) to reference ligands .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Root-Cause Analysis :
- Assay Variability : Standardize protocols (e.g., ATP concentrations in kinase assays) to minimize false negatives .
- Metabolite Interference : Use LC-MS to identify active metabolites (e.g., N-dealkylated products) that may contribute to off-target effects .
- Species-Specific Responses : Compare human vs. rodent TSPO binding affinities due to polymorphism differences (e.g., rs6971 SNP in humans) .
Advanced: What computational methods aid in designing derivatives with improved blood-brain barrier (BBB) penetration?
Methodological Answer:
- In Silico Modeling :
- LogP Calculations : Aim for 2–3 using Molinspiration or ACD/Labs to balance lipophilicity and solubility .
- Molecular Dynamics (MD) : Simulate BBB permeability via P-glycoprotein efflux ratios (e.g., using Schrödinger’s QikProp) .
- Co-Crystallization Data : Leverage X-ray structures of TSPO-ligand complexes (PDB: 4RYI) to optimize hydrogen-bonding networks .
Advanced: How to address synthetic challenges in scaling up while maintaining enantiomeric purity?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
